1,3-二甲基-5-(1H-1,2,4-三唑-1-基)-1H-吡唑-4-甲酰胺盐酸盐

描述

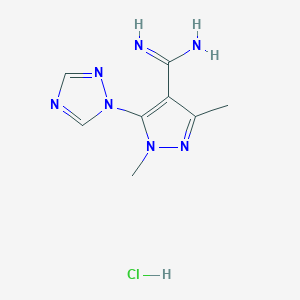

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C8H12ClN7 and its molecular weight is 241.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

咪唑衍生物,包括我们感兴趣的化合物,已被研究用于其作为抗菌剂的潜力。它们对各种细菌和真菌表现出广泛的活性,使其成为开发新型抗生素和抗真菌药物的候选药物。 该化合物结构中三唑环的存在尤为重要,因为三唑衍生物以其强大的抗菌性能而闻名 .

抗炎特性

咪唑衍生物的抗炎潜力是另一个感兴趣的领域。这些化合物可以抑制促炎细胞因子的产生并调节免疫反应。 这使得它们在研究慢性炎症性疾病(如类风湿性关节炎和炎症性肠病)的治疗方法方面很有用 .

抗肿瘤应用

咪唑衍生物在癌症研究中显示出希望,因为它们能够干扰细胞增殖并在肿瘤细胞中诱导凋亡。 该化合物的结构特征可以进行微调以靶向特定的癌细胞系,为开发新的抗癌药物提供途径 .

抗糖尿病作用

对咪唑衍生物抗糖尿病作用的研究表明,它们具有调节血糖水平的潜力。 这些化合物可以作用于代谢途径中的各种靶点,为治疗糖尿病提供多方面的方法 .

抗病毒研究

咪唑衍生物的抗病毒特性值得注意,尤其是在新出现的病毒感染的背景下。 这些化合物可以通过靶向病毒生命周期所需的关键酶或蛋白质来抑制病毒复制 .

神经保护研究

咪唑衍生物已被探索用于其神经保护作用,这可能对治疗阿尔茨海默病和帕金森病等神经退行性疾病有益。 它们调节神经递质系统和保护神经元免受氧化应激的能力是一个重要的研究领域 .

生物活性

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride (commonly referred to as DMTP) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Chemical Formula : C8H10N6•HCl

- Molecular Weight : 188.19 g/mol

- CAS Number : 1272069-02-9

DMTP exhibits its biological effects primarily through its interaction with various biological targets. The presence of the triazole and pyrazole moieties is significant, as these structures are known to influence enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : DMTP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMTP against several pathogenic microorganisms. For example:

- Bacterial Strains : DMTP demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Properties

DMTP has shown promise in preclinical models as an anticancer agent:

- Cell Lines Tested : In vitro studies using human cancer cell lines indicated that DMTP can induce apoptosis and inhibit cell proliferation .

- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cancer cell survival has been a focal point of research.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and DMTP's anti-inflammatory properties have been documented:

- Cytokine Production : Studies indicate that DMTP can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of DMTP is crucial for understanding its therapeutic potential:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues, with a preference for the liver and kidneys.

- Metabolism : Primarily metabolized via hepatic pathways.

- Excretion : Renal excretion is the primary route for elimination.

Safety and Toxicology

While DMTP shows promising biological activity, safety assessments are essential:

属性

IUPAC Name |

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7.ClH/c1-5-6(7(9)10)8(14(2)13-5)15-4-11-3-12-15;/h3-4H,1-2H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNOFOWMTJXTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=N)N)N2C=NC=N2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。